molecular formula C6H2Cl2FI B6336874 2,4-Dichloro-6-fluoroiodobenzene CAS No. 1214333-91-1

2,4-Dichloro-6-fluoroiodobenzene

Cat. No.: B6336874
CAS No.: 1214333-91-1
M. Wt: 290.89 g/mol
InChI Key: IXLCBEUUYUEHEM-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-fluoroiodobenzene is an organic compound with the molecular formula C6H2Cl2FI It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-fluoroiodobenzene typically involves halogenation reactions. One common method involves the halogen exchange reaction, where a precursor compound such as 2,4-dichloro-6-fluorobenzene is treated with iodine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with an iodine atom.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-fluoroiodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,4-Dichloro-6-fluoroiodobenzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-fluoroiodobenzene involves its interaction with various molecular targets. The presence of multiple halogen atoms allows it to participate in a range of chemical reactions, including halogen bonding and electrophilic aromatic substitution. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-fluorobenzene: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    2,4-Dichloro-6-iodobenzene: Lacks the fluorine atom, affecting its electronic properties and reactivity.

    2,4-Dichlorobenzene: Lacks both fluorine and iodine atoms, resulting in different chemical behavior.

Uniqueness

2,4-Dichloro-6-fluoroiodobenzene is unique due to the presence of three different halogen atoms on the benzene ring. This unique halogenation pattern imparts distinct electronic and steric properties, making it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

1,5-dichloro-3-fluoro-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FI/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLCBEUUYUEHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)I)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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